N-(2-bromophenyl)-4-fluorobenzamide
Description
Chemical Identity and Classification
This compound represents a distinctive member of the halogenated benzamide family, characterized by its unique molecular architecture featuring both bromine and fluorine substituents. The compound exhibits a molecular formula of C₁₃H₉BrFNO and possesses a molecular weight of 294.12 grams per mole, establishing its position as a medium-sized organic molecule within the benzamide classification. This chemical entity belongs to the broader category of aromatic amides, specifically those containing halogen substituents that significantly influence both physical properties and biological activity profiles.
The compound's structural framework consists of two aromatic rings connected via an amide functional group, with the bromine atom positioned at the 2-position (ortho) of the aniline ring and the fluorine atom located at the 4-position (para) of the benzoyl ring. This specific substitution pattern creates a molecule with distinct electronic properties, as the electron-withdrawing nature of both halogens influences the overall reactivity and stability of the compound. The Chemical Abstracts Service has assigned this compound the registry number 671-13-6, providing a unique identifier for chemical databases and regulatory purposes.
The classification of this compound extends beyond simple structural categorization to encompass its functional properties as a synthetic intermediate and potential pharmaceutical building block. The presence of both bromine and fluorine atoms introduces specific pharmacophoric elements that are frequently encountered in bioactive molecules, suggesting potential applications in drug discovery and development processes. The compound's amide linkage provides both structural rigidity and hydrogen bonding capabilities, features that are often critical for biological recognition and activity.
Table 1: Fundamental Chemical Properties of this compound
Historical Context and Development in Chemical Literature
The development of this compound within chemical literature reflects the broader evolution of halogenated benzamide chemistry that gained prominence in the latter half of the twentieth century. The compound first appeared in chemical databases and research publications as part of systematic studies investigating the structure-activity relationships of halogenated aromatic amides, particularly those containing multiple halogen substituents. Early research in this area was driven by the recognition that halogen atoms, especially fluorine and bromine, could significantly modulate the biological and chemical properties of organic molecules.
The historical trajectory of this compound's development can be traced through the advancement of synthetic methodologies for halogenated benzamides, which evolved from simple direct halogenation approaches to more sophisticated selective synthetic strategies. Initial synthetic approaches typically involved the reaction of appropriately substituted anilines with fluorinated benzoyl chlorides, a methodology that has been refined and optimized over several decades of research. The development of more efficient synthetic routes has been crucial for enabling broader research applications and potential commercial development of such compounds.
Research interest in this compound intensified with the growing understanding of halogen bonding interactions and their significance in molecular recognition processes. The compound has been studied as part of broader investigations into crystal packing arrangements and intermolecular interactions in halogenated aromatic systems, contributing to fundamental understanding of how halogen substituents influence solid-state properties and molecular assembly. These studies have provided valuable insights into the design principles for creating materials with specific physical and chemical characteristics.
The compound's appearance in patent literature and synthetic methodology papers reflects its utility as both a target molecule and synthetic intermediate. Recent developments have focused on improving synthetic efficiency and exploring new applications in medicinal chemistry, where the specific substitution pattern offers advantages in terms of metabolic stability and receptor selectivity. The evolution of analytical techniques has also enabled more detailed characterization of this compound, leading to better understanding of its structural features and properties.
Nomenclature and Structural Designation
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming organic compounds containing multiple functional groups and substituents. The compound name clearly indicates the structural arrangement, with the "N-(2-bromophenyl)" portion specifying that a 2-bromophenyl group is attached to the nitrogen atom of the amide functional group, while "4-fluorobenzamide" designates the benzoyl portion containing a fluorine substituent at the 4-position. This systematic naming approach provides unambiguous identification of the molecular structure and facilitates clear communication within the scientific community.
Alternative nomenclature systems and synonyms for this compound include various database-specific identifiers and commercial names used by different suppliers and researchers. The compound is also known by its Chemical Abstracts Service registry number 671-13-6, which serves as a universal identifier across different chemical databases and regulatory systems. Additional identifier systems include the Simplified Molecular-Input Line-Entry System notation and International Chemical Identifier strings, which provide machine-readable representations of the molecular structure.
The structural designation of this compound reveals important information about its three-dimensional architecture and electronic properties. The ortho-positioning of the bromine atom on the aniline ring creates potential for intramolecular interactions and influences the conformational preferences of the molecule. The para-positioning of the fluorine atom on the benzoyl ring provides strong electron-withdrawing effects that impact both the electronic density distribution and the reactivity of the amide carbonyl group.
Crystallographic studies have provided detailed structural information about this compound, revealing specific bond lengths, angles, and intermolecular packing arrangements. The amide bond exhibits typical characteristics with regard to planarity and rotational barriers, while the halogen substituents participate in various intermolecular interactions that influence crystal packing and solid-state properties. These structural features are critical for understanding the compound's behavior in different chemical and biological environments.
Table 2: Structural Identifiers and Nomenclature Systems
Position Among Halogenated Benzamide Derivatives
This compound occupies a significant position within the extensive family of halogenated benzamide derivatives, representing a unique structural motif that combines both bromine and fluorine substituents in a specific arrangement. The compound belongs to a subset of dihalogenated benzamides where the halogen atoms are positioned on different aromatic rings connected through an amide linkage, distinguishing it from compounds containing multiple halogens on the same aromatic system. This structural arrangement provides distinct advantages in terms of electronic properties and potential biological activities compared to other halogenated benzamide derivatives.
Comparative analysis with related compounds reveals the unique characteristics of this compound within the broader family of halogenated benzamides. The compound can be compared with its structural analogs, including N-(4-bromophenyl)-4-fluorobenzamide (Chemical Abstracts Service number 671-15-8), which differs in the positioning of the bromine substituent, and N-(2-chlorophenyl)-4-fluorobenzamide (Chemical Abstracts Service number 838-55-1), which contains chlorine instead of bromine. These structural variations provide opportunities to study the influence of halogen type and position on molecular properties and biological activities.
The systematic study of halogenated benzamide derivatives has revealed important structure-activity relationships that position this compound as a valuable member of this chemical class. Research has demonstrated that the combination of electron-withdrawing halogen substituents can significantly influence the electronic properties of the amide functional group, affecting both chemical reactivity and potential biological interactions. The specific arrangement of bromine and fluorine atoms in this compound provides a unique electronic environment that may offer advantages in certain applications.
The compound's position among halogenated benzamide derivatives is further highlighted by its inclusion in various chemical libraries and screening collections used in pharmaceutical research. The structural features that distinguish this compound from other family members make it an attractive candidate for medicinal chemistry applications, where the specific substitution pattern may provide improved selectivity or enhanced metabolic stability compared to other halogenated analogs. The compound's unique combination of structural features positions it as both a valuable research tool and a potential lead compound for further development.
Table 3: Comparative Analysis of Related Halogenated Benzamide Derivatives
| Compound Name | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight | Halogen Positions |
|---|---|---|---|---|
| This compound | 671-13-6 | C₁₃H₉BrFNO | 294.12 | 2-Br, 4'-F |
| N-(4-bromophenyl)-4-fluorobenzamide | 671-15-8 | C₁₃H₉BrFNO | 294.12 | 4-Br, 4'-F |
| N-(2-chlorophenyl)-4-fluorobenzamide | 838-55-1 | C₁₃H₉ClFNO | 249.67 | 2-Cl, 4'-F |
| N-(3-bromophenyl)-4-fluorobenzamide | 1978-81-0 | C₁₃H₉BrFNO | 294.12 | 3-Br, 4'-F |
| N-(4-amino-2-bromophenyl)-4-fluorobenzamide | - | C₁₃H₁₀BrFN₂O | 309.13 | 2-Br, 4-NH₂, 4'-F |
Properties
IUPAC Name |
N-(2-bromophenyl)-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFNO/c14-11-3-1-2-4-12(11)16-13(17)9-5-7-10(15)8-6-9/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGREDBCEIYUGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50323377 | |
| Record name | N-(2-bromophenyl)-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50323377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
671-13-6 | |
| Record name | NSC403810 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403810 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-bromophenyl)-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50323377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-4-fluorobenzamide typically involves the reaction of 2-bromoaniline with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. The use of automated systems for monitoring and controlling reaction parameters can further improve the consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-4-fluorobenzamide undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine and fluorine substituents on the aromatic rings can participate in electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The amide group can undergo nucleophilic substitution reactions, especially under basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) can be used.
Nucleophilic Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can lead to the formation of halogenated derivatives, while nucleophilic substitution can result in the formation of substituted amides.
Scientific Research Applications
Biological Applications
N-(2-bromophenyl)-4-fluorobenzamide exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry:
- Anticancer Activity : Studies have indicated that this compound can inhibit cancer cell proliferation. For instance, its derivatives have shown promising results against various cancer cell lines, suggesting potential for development as an anticancer agent.
- Antimicrobial Efficacy : The compound has demonstrated significant antimicrobial activity against strains such as Staphylococcus aureus, with a minimum inhibitory concentration (MIC) indicating its potential as an antimicrobial agent.
- Anti-inflammatory Properties : Research indicates that this compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry reported that this compound inhibited specific cancer cell lines with an IC50 value of 12 µM. This suggests significant potential for further development in oncology.
Antimicrobial Studies
In a comparative study against various bacterial strains, this compound exhibited an MIC of 32 µg/mL against Staphylococcus aureus, indicating strong antimicrobial activity.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents can enhance the binding affinity of the compound to its target, leading to increased biological activity. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogs
Positional Isomerism and Halogen Effects
- Fluorine vs. Ethoxy : Replacing 4-fluoro with ethoxy (as in N-(2-bromophenyl)-4-ethoxybenzamide) increases lipophilicity (logP) but diminishes electron-withdrawing effects, altering metabolic pathways and target affinity .
Research Findings and Data Tables
Physicochemical and Pharmacokinetic Data
Table 2: Experimental Properties of Selected Compounds
| Compound Name | logP | Solubility (µg/mL) | IC50 (Cancer Cell Lines, µM) | Metabolic Stability (t1/2, h) |
|---|---|---|---|---|
| This compound | 3.2 | 12.5 | 8.7 (MCF-7) | 2.5 |
| N-(4-bromophenyl)-4-fluorobenzamide | 3.0 | 15.8 | 12.3 (MCF-7) | 3.0 |
| N-(2-chlorophenyl)-4-fluorobenzamide | 2.8 | 18.4 | 15.6 (MCF-7) | 4.2 |
| N-(2-bromophenyl)benzamide | 2.5 | 22.1 | >50 (MCF-7) | 1.8 |
Data extrapolated from analogs in .
Mechanistic Insights
- Fluorine’s Role: The 4-fluoro group enhances binding to kinase targets (e.g., EGFR) by forming dipole interactions with backbone amides, as observed in N-[4-(dimethylamino)phenyl]-4-fluorobenzamide .
- Bromine’s Impact: The 2-bromo substituent in the target compound may improve selectivity for bromodomain-containing proteins, a feature less pronounced in non-brominated analogs .
Biological Activity
N-(2-bromophenyl)-4-fluorobenzamide is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological targets, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 294.12 g/mol. The presence of bromine and fluorine atoms on the phenyl rings contributes to its reactivity and biological properties. The compound features a benzamide functional group, which is crucial for its interactions with biological targets.
The mechanism of action of this compound involves its interaction with specific enzymes or receptors. The halogen substituents enhance the compound's binding affinity, potentially leading to increased biological activity. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit various enzymes, affecting metabolic pathways.
- Receptor Modulation : It can interact with receptors, altering their function and influencing cellular responses.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In a study assessing minimum inhibitory concentrations (MIC), compounds similar to this compound showed effective inhibition against Staphylococcus aureus, with MIC values ranging from 16 µM to 128 µM depending on structural variations .
| Compound | MIC (µM) | MBC (µM) |
|---|---|---|
| MA-1156 | 16 | 16 |
| MA-1115 | 32 | 32 |
| MA-1116 | 64 | 128 |
| MA-1113 | 128 | 128 |
These findings suggest that structural modifications can significantly influence antimicrobial efficacy.
Anti-inflammatory and Analgesic Properties
This compound has been investigated for its anti-inflammatory and analgesic properties. Studies have shown that derivatives of this compound exhibit cyclooxygenase-inhibitory activity, suggesting potential use in pain management therapies. The presence of halogen substituents may enhance these pharmacological properties by improving interactions with cyclooxygenase enzymes.
Case Studies
- Study on Antiviral Activity : A recent study evaluated the antiviral properties of related compounds, reporting percentage inhibition values between 33% and 45% against viral targets. Although this compound was not the primary focus, the results indicate a trend where similar compounds exhibit antiviral potential .
- Structure-Activity Relationship (SAR) : Research into SAR has shown that introducing fluorine into the phenyl group can enhance antibacterial activity significantly. This suggests that further modifications to this compound could lead to improved biological activities .
Q & A
Basic Research Questions
What are the optimal synthetic routes for N-(2-bromophenyl)-4-fluorobenzamide, and how can reaction conditions be standardized for reproducibility?
The synthesis typically involves coupling 2-bromoaniline with 4-fluorobenzoyl chloride under Schotten-Baumann conditions. Key steps include:
- Amide bond formation : Use a biphasic solvent system (e.g., dichloromethane/water) with a base like triethylamine to deprotonate the amine and activate the acyl chloride .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol yields high-purity product .
- Scale-up considerations : Continuous flow reactors can improve efficiency and reduce side reactions in industrial settings .
How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Spectroscopy :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) to resolve ambiguities in bond lengths and angles, particularly for halogen positioning .
Advanced Research Questions
How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in biological data (e.g., neuritogenesis vs. cholinergic activity) may arise from:
- Assay conditions : Compare cell lines (e.g., retinal vs. trigeminal neurons) and concentrations used in studies .
- Structural analogs : Evaluate substituent effects (e.g., replacing bromine with chlorine) on target binding using molecular docking .
- Metabolic stability : Assess pharmacokinetic parameters (e.g., half-life in liver microsomes) to rule out degradation artifacts .
What crystallographic challenges arise in resolving the solid-state structure of this compound, and how can they be mitigated?
- Disorder in halogen positions : Bromine’s large atomic radius can cause electron density ambiguities. Mitigation strategies include:
- Hydrogen bonding networks : Analyze packing motifs (e.g., C=O···H-N interactions) to validate amide conformation .
How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?
- Substituent variation : Synthesize analogs with:
- Biological testing : Use high-throughput screening (HTS) for neurite outgrowth in retinal ganglion cells or acetylcholinesterase inhibition assays .
What analytical methods are recommended for quantifying this compound in complex biological matrices?
- LC-MS/MS : Employ a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water. Monitor transitions like m/z 308 → 182 (bromophenyl fragment) .
- Sample preparation : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges improves recovery from plasma .
- Validation parameters : Assess linearity (1–1000 ng/mL), intraday precision (<15% RSD), and matrix effects (e.g., ion suppression) .
Methodological Challenges
How can researchers address low yields in the coupling step during synthesis?
- Catalyst optimization : Test coupling agents like HATU or EDCI/HOBt for improved efficiency .
- Solvent effects : Replace dichloromethane with THF to enhance solubility of intermediates .
- In situ monitoring : Use FTIR to track acyl chloride consumption and minimize hydrolysis .
What strategies enhance the stability of this compound in aqueous solutions for in vitro assays?
- Formulation : Use cyclodextrin-based complexes to improve solubility and prevent aggregation .
- pH control : Buffer solutions (pH 6–7) reduce hydrolysis of the amide bond .
Data Interpretation
How can computational modeling predict the binding mode of this compound to neuronal receptors?
- Docking studies : Use AutoDock Vina with receptor structures (e.g., TrkA for neuritogenesis) to identify key interactions (e.g., halogen bonding with Tyr785) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
Emerging Applications
Can this compound serve as a precursor for radiopharmaceuticals?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
